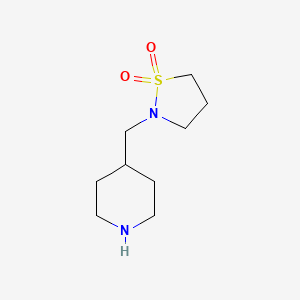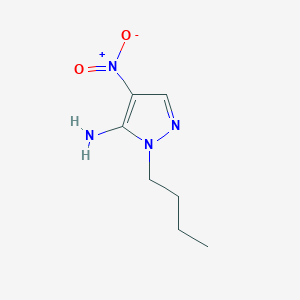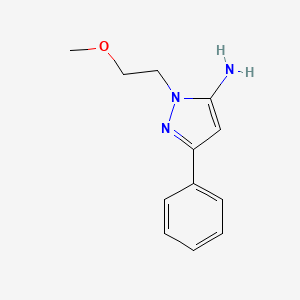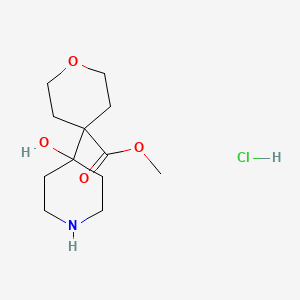
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide, also known as PTZD, is a chemical compound that has been studied for its potential applications in various scientific fields. PTZD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
作用机制
The mechanism of action of 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it has been proposed that 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide may act as a modulator of the GABAergic system, which is involved in the regulation of synaptic transmission in the brain. 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide can modulate synaptic transmission and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide in lab experiments is its ability to modulate synaptic transmission, which makes it a useful tool for studying the mechanisms underlying various neurological disorders. Another advantage is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. However, one limitation of using 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide in lab experiments is its potential toxicity, which must be carefully evaluated.
未来方向
There are many potential future directions for research on 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide and its potential toxicity.
合成方法
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide can be synthesized through a two-step process involving the reaction of piperidine-4-carboxaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been used as a tool to study the binding of ligands to proteins. In neuroscience, 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide has been studied for its potential as a modulator of synaptic transmission.
属性
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-1-6-11(14)8-9-2-4-10-5-3-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFDAUWIJKEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid](/img/structure/B2682865.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682866.png)
![2-(1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682868.png)
![(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2682869.png)

![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)


![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)

